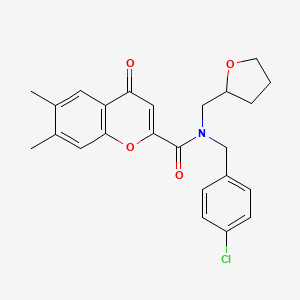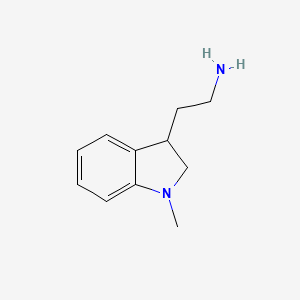![molecular formula C12H12ClNO2 B12118820 (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxypent-3-en-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one typically involves the condensation of 3-chlorobenzaldehyde with a suitable amine, followed by the addition of a hydroxypent-3-en-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol
- 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
Uniqueness
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-8(15)12(9(2)16)7-14-11-5-3-4-10(13)6-11/h3-7,15H,1-2H3/b12-8+,14-7? |
InChI-Schlüssel |
NIDFAOQNOXNGFB-ODOBQZIKSA-N |
Isomerische SMILES |
C/C(=C(/C=NC1=CC(=CC=C1)Cl)\C(=O)C)/O |
Kanonische SMILES |
CC(=C(C=NC1=CC(=CC=C1)Cl)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118746.png)

![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)



![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)



![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
